Nelremagpran

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

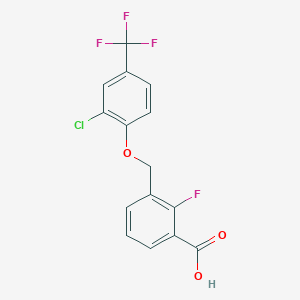

C15H9ClF4O3 |

|---|---|

Peso molecular |

348.67 g/mol |

Nombre IUPAC |

3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid |

InChI |

InChI=1S/C15H9ClF4O3/c16-11-6-9(15(18,19)20)4-5-12(11)23-7-8-2-1-3-10(13(8)17)14(21)22/h1-6H,7H2,(H,21,22) |

Clave InChI |

TWOXPNAILYKJPT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)C(=O)O)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Nelremagpran (EP547): A Technical Overview of its Antagonistic Mechanism on MRGPRX4 for Cholestatic Pruritus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelremagpran, also known as EP547, is a first-in-class, orally administered, potent, and highly selective small molecule antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2][3] Developed by Escient Pharmaceuticals, recently acquired by Incyte, this compound is under investigation as a targeted therapy for cholestatic pruritus, a severe and often debilitating symptom associated with various liver diseases.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on MRGPRX4, summarizing available quantitative data, outlining key experimental methodologies, and visualizing the underlying biological pathways.

MRGPRX4: A Key Mediator of Cholestatic Itch

MRGPRX4 is a G protein-coupled receptor (GPCR) predominantly expressed in a subset of pruriceptive (itch-sensing) neurons of the dorsal root ganglia (DRG) that innervate the skin.[1] Under pathological conditions such as cholestatic liver diseases, pruritogens including bile acids and bilirubin (B190676) accumulate in the plasma and skin.[1][6] These molecules have been identified as endogenous ligands for MRGPRX4.[6] The activation of MRGPRX4 on sensory neurons is believed to be a critical step in initiating the itch sensation characteristic of cholestasis.[3][7]

This compound's Mechanism of Action at MRGPRX4

This compound functions as a direct antagonist of MRGPRX4, and has also been described as an inverse agonist.[8] By binding to the receptor, it blocks the activation of MRGPRX4 by endogenous pruritogens like bile acids and bilirubin.[1] This targeted inhibition of the initial step in the itch signaling pathway forms the basis of its therapeutic potential in cholestatic pruritus.

Binding Affinity and Potency

While specific binding affinity constants (Kᵢ or K𝘥) for this compound are not publicly available, its potency as an antagonist has been characterized.

| Parameter | Value | Source |

| IC₅₀ | < 100 nM | MedchemExpress |

Table 1: In vitro potency of this compound.

Downstream Signaling Pathway

MRGPRX4 activation by agonists leads to the engagement of the Gαq signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ in sensory neurons is a key event in the transmission of the itch signal. This compound, by blocking the initial receptor activation, prevents this downstream signaling cascade.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary to the manufacturer. However, based on standard pharmacological practices for GPCR antagonists, the following outlines the general methodologies likely employed.

Radioligand Binding Assay (Hypothetical Workflow)

This assay would be used to determine the binding affinity (Kᵢ or K𝘥) of this compound for MRGPRX4.

Calcium Mobilization Assay (Hypothetical Workflow)

This functional assay is used to determine the potency of this compound in inhibiting agonist-induced MRGPRX4 signaling.

Preclinical and Clinical Development

This compound (EP547) has undergone preclinical development and has progressed to clinical trials for the treatment of cholestatic pruritus.

Preclinical Findings

Preclinical studies demonstrated that this compound is a potent and highly selective antagonist of MRGPRX4.[2][9] The pharmacokinetic profile from these studies supported the potential for once-daily oral administration in humans.[10]

Clinical Trials

-

Phase 1 Study: A Phase 1 clinical trial (NCT04510090) evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of EP547 in healthy volunteers and in patients with chronic cholestatic or kidney disease.[10] The results indicated that EP547 was safe and well-tolerated at all doses tested, with no serious adverse events reported.[2][10] The pharmacokinetic data were consistent with preclinical predictions, supporting a once-daily dosing regimen.[2][10]

-

Phase 2 PACIFIC Study: Following the positive Phase 1 results, Escient Pharmaceuticals initiated a Phase 2 randomized, double-blind, placebo-controlled study named PACIFIC.[3][7] This study is designed to evaluate the efficacy, safety, and tolerability of EP547 in patients with moderate-to-severe cholestatic pruritus due to primary biliary cholangitis (PBC) or primary sclerosing cholangitis (PSC).[3][7] The primary endpoint is the change in itch intensity from baseline.[7] Results from this study are not yet publicly available.

| Clinical Trial Phase | Status | Key Findings/Objectives |

| Phase 1 (NCT04510090) | Completed | Safe and well-tolerated; Pharmacokinetic profile supports once-daily oral dosing.[2][10] |

| Phase 2 (PACIFIC Study) | Initiated | To evaluate the efficacy, safety, and tolerability of EP547 in patients with cholestatic pruritus.[3][7] |

Table 2: Clinical development summary of this compound (EP547).

Conclusion

This compound (EP547) represents a promising, mechanistically targeted approach for the treatment of cholestatic pruritus. By selectively antagonizing MRGPRX4, a key receptor in the itch signaling pathway activated by accumulated pruritogens in liver disease, this compound has the potential to offer a much-needed therapeutic option for this debilitating condition. The favorable safety and pharmacokinetic profile observed in the Phase 1 study, coupled with the ongoing Phase 2 PACIFIC trial, will be crucial in determining its clinical efficacy and future role in managing cholestatic itch. Further disclosure of quantitative binding and functional data will provide a more complete understanding of its pharmacological profile.

References

- 1. escientpharma.com [escientpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Incyte Announces Acquisition of Escient Pharmaceuticals, Expanding First-in-Class Drug Pipeline Focused on MRGPRX2/MRGPRX4 [synapse.patsnap.com]

- 5. pmlive.com [pmlive.com]

- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 7. Escient starts Phase II trial of cholestatic pruritus therapy [clinicaltrialsarena.com]

- 8. escientpharma.com [escientpharma.com]

- 9. Escient Pharmaceuticals Announces Data Presentations Highlighting the Preclinical and Clinical Development of EP547 at AASLD The Liver Meeting® Digital Experience 2021 - BioSpace [biospace.com]

- 10. | BioWorld [bioworld.com]

The MRGPRX4 Receptor: A Core Technical Guide for Researchers and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical player in sensory biology, particularly in the context of pruritus. Initially an orphan receptor, MRGPRX4 is now recognized as a key mediator of cholestatic itch, the persistent and often debilitating itch associated with liver diseases. This technical guide provides a comprehensive overview of the core functions of MRGPRX4, its signaling mechanisms, and its role as a therapeutic target. We present a detailed summary of its ligands, quantitative activation data, and the experimental protocols utilized to elucidate its function, tailored for researchers, scientists, and professionals in drug development.

Introduction to MRGPRX4

MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) belonging to the Mas-related gene family.[1] It is predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, which are crucial for transmitting sensory information, including itch and pain.[1][2] The identification of endogenous and exogenous ligands for MRGPRX4 has deorphanized this receptor and solidified its role in sensory perception, most notably in non-histaminergic itch pathways.[3] Its specificity to primates makes it a challenging but highly relevant target for human-centric therapeutic development.[4]

Core Function: A Pruriceptor for Cholestatic Itch

The primary and most well-characterized function of MRGPRX4 is its role as a pruriceptor, specifically in mediating cholestatic itch.[5][6] Cholestasis, a condition characterized by reduced bile flow from the liver, leads to the accumulation of pruritogenic substances in the bloodstream and skin.[1]

Key Findings:

-

Bile Acid and Bilirubin (B190676) Receptor: MRGPRX4 is directly activated by various bile acids and bilirubin, which are significantly elevated in patients with cholestatic liver diseases.[1][7]

-

Induction of Itch Sensation: Intradermal injections of bile acids or specific MRGPRX4 agonists in human subjects have been shown to induce a significant itching sensation.[5] This effect is independent of the histamine (B1213489) pathway, consistent with the clinical observation that antihistamines are largely ineffective in treating cholestatic pruritus.[4][5]

-

In Vivo Validation: Studies using humanized mice expressing MRGPRX4 in sensory neurons have demonstrated that these animals exhibit increased scratching behavior in response to bile acid injections and in mouse models of cholestasis.[1]

Ligands of MRGPRX4

MRGPRX4 is activated by a range of endogenous and synthetic molecules.

-

Endogenous Ligands:

-

Bile Acids: Both primary and secondary bile acids, including deoxycholic acid (DCA), cholic acid (CA), chenodeoxycholic acid (CDCA), and lithocholic acid (LCA), are potent agonists of MRGPRX4.[5]

-

Bilirubin: A breakdown product of heme, bilirubin also activates MRGPRX4, contributing to cholestatic itch.[5][7]

-

-

Exogenous and Synthetic Ligands:

-

Nateglinide: An anti-diabetic drug known to cause itch as a side effect, has been identified as a specific agonist of MRGPRX4.[1]

-

Phosphate-Modified Drugs: A class of drugs modified with phosphate (B84403) groups to enhance solubility has been found to activate MRGPRX4, potentially explaining the pruritic side effects associated with these medications.[8]

-

Signaling Pathway

MRGPRX4 activation initiates a well-defined intracellular signaling cascade consistent with Gq-coupled GPCRs.[2][9]

Upon ligand binding, MRGPRX4 undergoes a conformational change that activates the heterotrimeric G protein Gαq. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to neuronal depolarization and the transmission of the itch signal.[5][9]

Quantitative Data Presentation

The potency of various bile acids in activating MRGPRX4 has been quantified using different in vitro assays. The following tables summarize the reported half-maximal effective concentration (EC50) values.

Table 1: EC50 Values of Bile Acids for MRGPRX4 Activation (TGFα Shedding Assay)

| Ligand | EC50 (μM) |

| Deoxycholic acid (DCA) | 2.7 |

| Cholic acid (CA) | >100 |

| Chenodeoxycholic acid (CDCA) | 16.5 |

| Lithocholic acid (LCA) | 11.2 |

| Ursodeoxycholic acid (UDCA) | 7.9 |

Data sourced from Yu et al., 2019.

Table 2: EC50 Values of Bile Acids for MRGPRX4 Activation (FLIPR Ca2+ Assay)

| Ligand | EC50 (μM) |

| Deoxycholic acid (DCA) | 2.6 |

| Cholic acid (CA) | 48.7 |

| Chenodeoxycholic acid (CDCA) | 11.1 |

| Lithocholic acid (LCA) | 11.2 |

| Ursodeoxycholic acid (UDCA) | 5.3 |

Data sourced from Yu et al., 2019.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to characterize MRGPRX4 function.

TGFα Shedding Assay for GPCR Activation

This assay measures Gq- and G12/13-coupled GPCR activation by quantifying the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with plasmids encoding MRGPRX4 and AP-TGFα using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Cell Stimulation:

-

24 hours post-transfection, cells are seeded into 96-well plates.

-

After another 24 hours, the medium is replaced with serum-free DMEM.

-

Cells are stimulated with various concentrations of ligands (e.g., bile acids) for 1 hour at 37°C.

-

-

Detection of AP-TGFα:

-

The supernatant containing the shed AP-TGFα is transferred to a new 96-well plate.

-

Alkaline phosphatase activity is measured by adding a p-nitrophenyl phosphate (pNPP) substrate solution.

-

The absorbance is read at 405 nm using a microplate reader.

-

Total AP activity is measured from cell lysates to normalize the data.

-

FLIPR Calcium Assay

The Fluorescent Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration.

-

Cell Preparation:

-

HEK293T cells stably or transiently expressing MRGPRX4 are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a buffered saline solution for 1 hour at 37°C.

-

-

FLIPR Measurement:

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

The instrument automatically adds the ligand solutions to the wells.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.

-

In Situ Hybridization of Human DRG Neurons

This technique is used to visualize the expression of MRGPRX4 mRNA within the anatomical context of the dorsal root ganglia.

-

Tissue Preparation:

-

Human DRG tissue is fixed in 4% paraformaldehyde, cryoprotected in sucrose, and then frozen.

-

14-20 µm sections are cut using a cryostat and mounted on charged glass slides.

-

-

Probe Hybridization:

-

A digoxigenin (B1670575) (DIG)-labeled antisense riboprobe specific for MRGPRX4 mRNA is synthesized.

-

The sections are pretreated to permeabilize the tissue and reduce non-specific binding.

-

The probe is diluted in hybridization buffer and applied to the sections.

-

Hybridization is carried out overnight in a humidified chamber at 65°C.

-

-

Detection:

-

The sections are washed under stringent conditions to remove the unbound probe.

-

The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) or a fluorophore.

-

For enzymatic detection, a colorimetric substrate is added to visualize the signal.

-

The sections are then counterstained and imaged using a microscope.

-

MRGPRX4 as a Drug Development Target

The specific involvement of MRGPRX4 in cholestatic pruritus, a condition with significant unmet medical need, makes it a promising target for novel anti-itch therapies.[10] The development of selective MRGPRX4 antagonists could provide a targeted approach to alleviate itch in patients with liver disease, without the side effects associated with broader-acting medications.[4][10] Furthermore, understanding the interaction of various drugs with MRGPRX4 can aid in predicting and mitigating pruritic side effects in drug development.[8]

Conclusion

MRGPRX4 is a key receptor in the sensory nervous system, with a well-established function in mediating cholestatic itch through its activation by bile acids and bilirubin. Its Gq-coupled signaling pathway is a canonical route for GPCR-mediated neuronal activation. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research into the physiological and pathophysiological roles of MRGPRX4. As a primate-specific receptor directly linked to a debilitating human condition, MRGPRX4 represents a high-priority target for the development of novel therapeutics aimed at providing relief for patients suffering from chronic itch.

References

- 1. In situ hybridization on human tissue [bio-protocol.org]

- 2. Video: In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli [jove.com]

- 3. Quantitative differences in neuronal subpopulations between mouse and human dorsal root ganglia demonstrated with RNAscope in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 5. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. moleculardevices.com [moleculardevices.com]

- 9. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

In-Depth Technical Guide: Nelremagpran's Binding Affinity and Selectivity for MRGPRX4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelremagpran is a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in cholestatic pruritus and other sensory functions. Understanding the specific binding characteristics and selectivity profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for MRGPRX4, details the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.

Quantitative Data Summary

While specific Ki values and a comprehensive selectivity panel for this compound are not publicly available in the provided search results, the available information indicates its potency as an antagonist.

| Compound | Target | Assay Type | Value | Reference |

| This compound | MRGPRX4 | Functional Antagonism | IC50 < 100 nM | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the MRGPRX4 response. A lower value indicates higher potency. Further studies are required to determine the precise equilibrium dissociation constant (Ki) and the selectivity profile against a broad range of other G protein-coupled receptors (GPCRs).

MRGPRX4 Signaling Pathway

MRGPRX4 is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[2][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound at MRGPRX4.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MRGPRX4.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human MRGPRX4 (e.g., HEK293 or CHO cells).

-

Radioligand: A suitable radiolabeled antagonist for MRGPRX4 (e.g., [3H]-nelremagpran, if available, or another validated radiolabeled antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled MRGPRX4 ligand to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[4]

-

Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C).[4][5]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing MRGPRX4 in a lysis buffer and prepare a membrane fraction by centrifugation.[4] Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[4][5]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[4][5] The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[4]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To determine the functional potency (IC50) of this compound in blocking MRGPRX4 activation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing human MRGPRX4.

-

Agonist: A known MRGPRX4 agonist (e.g., a bile acid like deoxycholic acid or a synthetic agonist).

-

Test Compound: this compound.

-

Calcium-sensitive Dye: e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit.[7][8]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

FLIPR Instrument: A fluorescent imaging plate reader.

Procedure:

-

Cell Plating: Seed the MRGPRX4-expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[7]

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.[8]

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a period to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the MRGPRX4 agonist to all wells and simultaneously measure the change in fluorescence intensity over time.[7]

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a potent antagonist of MRGPRX4. While precise quantitative data on its binding affinity and a comprehensive selectivity profile are not yet widely published, the available information underscores its potential as a selective modulator of this receptor. The experimental protocols described herein provide a robust framework for the detailed characterization of this compound and other future MRGPRX4 modulators, which is essential for advancing our understanding of MRGPRX4 pharmacology and the development of novel therapeutics for conditions such as cholestatic pruritus. Further research is warranted to fully elucidate the binding kinetics and selectivity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide to the In Vivo Effects of Nelremagpran and Representative NMDA Receptor Positive Allosteric Modulators in Animal Models

Disclaimer: Publicly available preclinical data specifically for a compound named "Nelremagpran" is limited. This guide provides a comprehensive overview of the in vivo effects of N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators (PAMs), the pharmacological class to which this compound belongs. Data from representative compounds, including the clinically investigated SAGE-718 (dalzanemdor), are used to illustrate the core principles, mechanisms, and experimental findings relevant to this class of molecules.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels that play a pivotal role in synaptic plasticity, learning, and memory.[1][2] Hypofunction of NMDARs is implicated in the pathophysiology of various neurological and psychiatric disorders characterized by cognitive impairment, such as Huntington's disease, Alzheimer's disease, and schizophrenia.[1][3] Positive allosteric modulators of the NMDA receptor represent a promising therapeutic strategy aimed at enhancing NMDAR activity to restore normal function without causing the excitotoxicity associated with direct agonists.[1][4]

This technical guide summarizes the in vivo effects of this drug class in animal models, presenting key quantitative findings, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of NMDAR

NMDAR PAMs do not activate the receptor directly but bind to an allosteric site, a location distinct from the glutamate (B1630785) and glycine (B1666218) (or D-serine) co-agonist binding sites.[2] This binding event increases the probability of the ion channel opening when the primary agonists are bound.[5] The result is a potentiation of the receptor's response to endogenous glutamate, enhancing the influx of Ca²⁺ and Na⁺ ions. This amplified calcium signaling is crucial for triggering downstream pathways involved in synaptic strengthening, such as Long-Term Potentiation (LTP).[6]

Compounds like SAGE-718, a neuroactive steroid analog, are designed to restore normal NMDAR tone in conditions of receptor hypofunction.[7] Some PAMs exhibit selectivity for NMDARs containing specific GluN2 subunits (e.g., GluN2A), which may offer a more targeted therapeutic approach with an improved safety profile.[6][8][9]

Data Presentation: Summary of In Vivo Effects

Preclinical studies in various animal models are essential to characterize the pharmacodynamic and pharmacokinetic properties of drug candidates.[10] For NMDA receptor PAMs, these studies typically focus on evaluating pro-cognitive efficacy and reversal of deficits induced by NMDAR antagonists.

Pharmacodynamic Effects

The primary pharmacodynamic goal of NMDA PAMs in vivo is to enhance cognitive function. This is often tested in rodents using behavioral paradigms that assess learning, memory, and executive function.

| Animal Model | Experimental Paradigm | Key Finding | Compound Example |

| Rat | MK-801 Induced Deficits | Reversal of cognitive deficits caused by NMDAR antagonist | SAGE-718 |

| Mouse (Wild-Type) | Hippocampal Slice Electrophysiology | Potentiation of NMDAR-mediated excitatory postsynaptic currents (EPSCs) | GNE-6901[8] |

| Rat | Hippocampal LTP Induction | Significant enhancement of Long-Term Potentiation (LTP) | Unnamed Pyridin-2-one derivative[11] |

| Mouse (Ts65Dn model of Down Syndrome) | Hippocampal Electrophysiology | Normalization of reduced synaptic NMDAR currents | N/A (Illustrates a disease model context)[11] |

| Rat | Hypoxia-induced Excitotoxicity | Potentiation of neuroprotective effects of channel blockers | SGE-201[12] |

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. An ideal CNS drug should be orally bioavailable and effectively penetrate the blood-brain barrier (BBB).

| Species | Parameter | Value | Compound Example |

| Rat | Half-life (Plasma) | 26.3 hours | SAGE-718[13] |

| Rat | Half-life (Brain) | 30.7 hours | SAGE-718[13] |

| Human (Healthy) | Time to Max. Concentration (Tmax) | 4-7 hours (single dose) | SAGE-718 (dalzanemdor)[4] |

| Human (Healthy) | Half-life (Terminal) | 8-118 hours (single dose) | SAGE-718 (dalzanemdor)[4] |

Experimental Protocols

Detailed and rigorous experimental design is crucial for the successful evaluation of novel therapeutics in preclinical studies.[14] Below is a representative protocol for a behavioral assessment commonly used to test pro-cognitive drugs.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Objective: To evaluate the effect of an NMDA receptor PAM on recognition memory.

Materials:

-

Test Animals: Adult male C57BL/6J mice (8-10 weeks old).

-

Apparatus: Open-field arena (e.g., 40x40x40 cm), constructed of non-porous material.

-

Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough that mice cannot displace them.

-

Test Compound: NMDA Receptor PAM (e.g., SAGE-718) dissolved in an appropriate vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Video tracking software for automated analysis.

Methodology:

-

Habituation:

-

Handle mice for 5 minutes per day for 3-5 days prior to the experiment to reduce stress.

-

On the day before testing, allow each mouse to freely explore the empty open-field arena for 10 minutes.

-

-

Compound Administration:

-

Randomly assign mice to experimental groups (e.g., Vehicle, PAM Dose 1, PAM Dose 2).

-

Administer the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) 60 minutes prior to the familiarization phase.

-

-

Familiarization Phase (T1):

-

Place two identical objects (A1 and A2) in opposite corners of the arena.

-

Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose being oriented toward the object within a 2 cm distance.

-

-

Inter-Trial Interval (ITI):

-

Return the mouse to its home cage. The duration of the ITI can be varied to challenge memory (e.g., 1 hour for short-term, 24 hours for long-term memory).

-

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) for each mouse: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

-

A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI not significantly different from zero suggests a memory deficit.

-

Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in DI in the PAM-treated group compared to a vehicle or deficit model group indicates pro-cognitive effects.

-

Conclusion

This compound, as a member of the NMDA receptor PAM class, represents a targeted approach to treating cognitive deficits stemming from NMDAR hypofunction. In vivo studies in animal models are a cornerstone of development, providing crucial data on efficacy, safety, and pharmacokinetics.[3] As demonstrated by representative compounds, this class has shown the potential to reverse cognitive impairments and enhance synaptic plasticity in relevant preclinical paradigms.[11][13] While early clinical results for some molecules like dalzanemdor (B11931302) (SAGE-718) have been mixed, highlighting the challenges of translating preclinical findings, the underlying mechanism remains a compelling target for CNS disorders with high unmet medical needs. Continued research with refined chemical entities and robust translational models will be vital for realizing the therapeutic potential of NMDA receptor positive allosteric modulation.

References

- 1. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dalzanemdor (SAGE‐718), a novel, investigational N‐methyl‐D‐aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose‐finding studies in healthy participants and an open‐label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel PAMs Targeting NMDAR GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction between positive allosteric modulators and trapping blockers of the NMDA receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nelremagpran in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelremagpran is an experimental, potent, and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), currently in the discovery phase of development for the treatment of immune system diseases.[1][2] This technical guide provides an in-depth overview of the known molecular mechanisms of this compound, focusing on its role as a modulator of the MRGPRX4 signaling pathway. While primarily characterized in the context of neuro-sensory functions, emerging transcriptomic evidence suggests the expression of MRGPRX4 on key immune cells, positioning this compound as a potential first-in-class immunomodulatory agent. This document details the core signaling cascade of MRGPRX4, the mechanism of action of this compound, relevant experimental protocols for its characterization, and a summary of available quantitative data for compounds targeting this receptor.

Introduction to this compound and its Target, MRGPRX4

This compound is a small molecule drug candidate developed by Escient Pharmaceuticals that functions as an antagonist of MRGPRX4.[2][3] This receptor is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is known to play a significant role in both the nervous and immune systems.[1][4][5]

Historically, MRGPRX4 has been identified as a primate-specific receptor expressed in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, as well as skin keratinocytes.[6][7][8] Its activation by endogenous ligands, such as bile acids and bilirubin, has been strongly implicated in the pathophysiology of cholestatic pruritus (itch associated with liver disease).[6][9][10]

Crucially for its role in immune modulation, recent transcriptomic analyses have detected MRGPRX4 expression in several human immune cell populations, including B-cells, and potentially T-cells, dendritic cells, monocytes, and NK-cells.[1][11] This suggests that MRGPRX4 may serve as a critical link in neuro-immune communication, and its modulation by this compound could have direct consequences on immune cell function.

The Core Signaling Pathway of MRGPRX4

MRGPRX4 primarily signals through the canonical Gαq/11 G-protein pathway.[4][7] Upon binding of an agonist ligand, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of MRGPRX4 activation and serves as a critical signal for downstream cellular responses.[1][7]

This compound's Mechanism of Action: Antagonism of MRGPRX4

As a selective antagonist, this compound is designed to bind to the MRGPRX4 receptor without initiating the downstream signaling cascade. By occupying the ligand-binding site, it competitively inhibits endogenous agonists from activating the receptor. This blockade prevents the Gαq protein activation, subsequent PLC-mediated PIP2 hydrolysis, and the resultant mobilization of intracellular calcium. Consequently, all downstream cellular responses that are dependent on MRGPRX4 activation are attenuated or completely blocked.

Potential Role in Immune Modulation

The detection of MRGPRX4 transcripts in B-cells and other immune cells provides a direct molecular basis for this compound's potential immunomodulatory effects.[1][11] Calcium signaling is a ubiquitous and essential component of immune cell function, regulating processes from activation and proliferation to cytokine release and antibody production.

By blocking MRGPRX4-mediated calcium mobilization, this compound could potentially:

-

Modulate B-Cell Function: Calcium is a critical signal for B-cell receptor (BCR) activation, antigen presentation, and the initiation of humoral immunity. By attenuating Ca2+ signals in B-lymphocytes, this compound may modulate B-cell activation and subsequent antibody responses, a key consideration for its application in antibody-mediated autoimmune diseases.

-

Regulate T-Cell Activity: Calcium signaling is indispensable for T-cell activation, differentiation, and the execution of effector functions. If protein expression is confirmed on T-cells, this compound could influence T-cell mediated immunity.

-

Influence Dendritic Cell and Monocyte Function: In antigen-presenting cells (APCs) like dendritic cells and monocytes, calcium signaling is involved in pathogen recognition, phagocytosis, and cytokine production. Antagonism of MRGPRX4 on these cells could alter the initiation and shaping of the adaptive immune response.

Further research is required to confirm the functional protein expression of MRGPRX4 on these immune cells and to elucidate the precise downstream consequences of its antagonism by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available due to its early stage of development, data from published studies on MRGPRX4 ligands and antagonists provide a benchmark for the potency of molecules targeting this receptor.

| Compound Type | Compound Name | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| Agonist | Deoxycholic Acid (DCA) | Calcium Mobilization | HEK293-MRGPRX4 | ~5 µM | [6] |

| Agonist | Ursodeoxycholic Acid (UDCA) | Calcium Mobilization | HEK293-MRGPRX4 | ~5 µM | [6] |

| Agonist | Nateglinide | IP1 Accumulation | HEK293-MRGPRX4 | 10.6 µM | [7] |

| Antagonist | Indazole Series Lead | Not Specified | Not Specified | 4 nM | [8] |

| Antagonist | Exemplified Compound | HTRF | CHO-MRGPRX2 | <100 nM | [12] |

Note: The last entry refers to an antagonist for the related MRGPRX2 receptor from the same developer, included to provide context on the potential potency range for this class of molecules.

Key Experimental Protocols

Characterization of MRGPRX4 modulators like this compound involves a suite of in vitro cellular assays designed to measure receptor activation and downstream signaling.

Calcium Flux Assay

This is the primary functional assay to determine the agonist or antagonist properties of a compound at the Gq-coupled MRGPRX4.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human MRGPRX4 are cultured to ~80-90% confluency in a 96- or 384-well black, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Test compounds (potential antagonists like this compound) are added first and incubated for a defined period.

-

Agonist Challenge: A known MRGPRX4 agonist (e.g., deoxycholic acid) is then added at a concentration known to elicit a sub-maximal response (e.g., EC80).

-

Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of both antagonist and agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: The ability of the antagonist to inhibit the agonist-induced fluorescence signal is used to calculate an IC50 value.

IP-One HTRF Assay

This assay quantifies the accumulation of the IP3 metabolite, inositol monophosphate (IP1), providing a more stable and cumulative measure of PLC activation than transient calcium signals.

Methodology:

-

Cell Stimulation: MRGPRX4-expressing cells are seeded and incubated with test compounds (antagonists) followed by a known agonist in a stimulation buffer containing a phosphodiesterase inhibitor like LiCl (to prevent IP1 degradation).

-

Cell Lysis: After incubation (typically 60 minutes), cells are lysed.

-

HTRF Reagent Addition: Two HTRF (Homogeneous Time-Resolved Fluorescence) reagents are added to the lysate: an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody (donor).

-

Competitive Binding: The labeled antibody binds to either the d2-labeled IP1 or the unlabeled IP1 produced by the cells.

-

Detection: The plate is read on an HTRF-compatible reader. High levels of cellular IP1 lead to less binding between the antibody-donor and acceptor-IP1, resulting in a low FRET signal. Low levels of cellular IP1 result in a high FRET signal.

-

Analysis: The signal is inversely proportional to the amount of IP1 produced. Antagonist activity is measured by the restoration of the high FRET signal in the presence of an agonist.

Conclusion and Future Directions

This compound represents a novel therapeutic approach targeting the MRGPRX4 receptor. As a selective antagonist, its primary mechanism is the direct blockade of the Gαq/11-PLC-Ca2+ signaling pathway. While its therapeutic potential was initially explored in the context of sensory neuron-mediated conditions like pruritus, emerging evidence of MRGPRX4 expression on B-lymphocytes and other immune cells opens a compelling new avenue for its development as an immunomodulatory agent for autoimmune and other immune system disorders.

Future research should prioritize the validation of functional MRGPRX4 protein expression on the surface of various immune cell subsets. Subsequently, functional assays exploring the impact of this compound on immune cell activation, proliferation, cytokine secretion, and antibody production will be critical to fully elucidate its therapeutic potential in modulating immune responses.

References

- 1. MRGPRX4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 6. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G protein coupled receptor transcripts in human immune cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of Nelremagpran: A Technical Guide to its Effects on Intracellular Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by Nelremagpran, an investigational drug identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action at the molecular level.

Introduction to this compound and its Molecular Target

This compound is an experimental therapeutic agent that functions as an antagonist or possible inverse agonist of MRGPRX4.[1] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in sensory neurons and is implicated in immune system function and the sensation of itch (pruritus).[1][2] The primary therapeutic rationale for the development of this compound revolves around its potential to mitigate cholestatic pruritus, a severe and often debilitating symptom associated with liver diseases characterized by the accumulation of bile acids.[2][3][4]

The MRGPRX4 Signaling Cascade: The Target of this compound

As a Gq-coupled GPCR, the activation of MRGPRX4 by its endogenous ligands, such as bile acids and bilirubin, initiates a well-defined intracellular signaling cascade.[3][4][5] this compound, by acting as an antagonist, blocks these downstream effects.

The canonical signaling pathway initiated by MRGPRX4 activation is as follows:

-

Receptor Activation: Ligands bind to and activate MRGPRX4.

-

Gq Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][3][4][5]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3][4][6]

-

Downstream Effector Activation: The rise in intracellular Ca2+ and the presence of DAG activate a host of downstream effector proteins, including protein kinase C (PKC) and various calcium-dependent enzymes, ultimately leading to neuronal excitation and the sensation of itch.[3]

Additionally, studies suggest a potential for β-arrestin recruitment to the activated MRGPRX4, which can lead to receptor desensitization and internalization, as well as initiating distinct, G protein-independent signaling pathways.[5]

Cellular Pathways Affected by this compound Administration

By antagonizing MRGPRX4, this compound is expected to inhibit the aforementioned signaling cascade. The primary cellular consequence of this compound administration is the prevention of the rise in intracellular calcium in response to MRGPRX4 ligands.

Table 1: Anticipated Effects of this compound on Key Signaling Molecules

| Signaling Molecule | Effect of MRGPRX4 Agonist | Anticipated Effect of this compound |

| Gαq activity | Increased | Decreased/Inhibited |

| Phospholipase C (PLC) activity | Increased | Decreased/Inhibited |

| Inositol 1,4,5-trisphosphate (IP3) | Increased | Decreased/Inhibited |

| Diacylglycerol (DAG) | Increased | Decreased/Inhibited |

| Intracellular Ca2+ Concentration | Increased | Maintained at baseline |

| Protein Kinase C (PKC) activity | Increased | Decreased/Inhibited |

| β-arrestin recruitment | Potentially Increased | Potentially Decreased/Inhibited |

Visualizing the Mechanism of Action

To visually represent the cellular pathways affected by this compound, the following diagrams have been generated using the DOT language.

Caption: Agonist-induced MRGPRX4 signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yulonglilab.org [yulonglilab.org]

- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

Downstream Signaling of MRGPRX4 Activation by Nelremagpran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelremagpran is a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in cholestatic pruritus and other sensory disorders. As a Gq-coupled receptor, MRGPRX4 activation by endogenous ligands such as bile acids initiates a well-defined downstream signaling cascade. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound's antagonistic activity. It summarizes the available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling cascades and experimental workflows to support further research and drug development efforts in this area.

Introduction

Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are predominantly expressed in sensory neurons. The activation of MRGPRX4 by pruritogens, notably bile acids, is a key event in the pathogenesis of cholestatic itch, a debilitating symptom in patients with liver disease. MRGPRX4 is a Gq protein-coupled receptor, and its activation leads to the stimulation of Phospholipase C (PLC), initiating a cascade of intracellular events that culminate in neuronal excitation and the sensation of itch.

This compound has been identified as a potent antagonist of MRGPRX4, offering a promising therapeutic strategy for conditions driven by MRGPRX4 activation. Understanding the precise mechanism by which this compound modulates the downstream signaling of MRGPRX4 is crucial for its clinical development and for the discovery of novel therapeutics targeting this pathway.

MRGPRX4 Downstream Signaling Pathway

Upon agonist binding, MRGPRX4 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq. This interaction catalyzes the exchange of GDP for GTP on the α subunit of Gq (Gαq), leading to its activation and dissociation from the βγ subunits (Gβγ). The activated Gαq then stimulates its primary effector, Phospholipase C-β (PLCβ).

PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to neuronal depolarization and the transmission of itch signals.

Quantitative Analysis of this compound's Antagonistic Activity

This compound's potency as an MRGPRX4 antagonist has been quantified, although detailed public data from head-to-head comparative studies are limited. The available information indicates a significant inhibitory effect on MRGPRX4 function.

| Parameter | Value | Assay Context |

| IC50 | < 100 nM | MRGPRX4 modulator activity[1] |

Further quantitative data on the inhibition of specific downstream signaling events (e.g., IC50 for inhibition of agonist-induced calcium flux or IP3 accumulation) by this compound are not extensively available in the public domain and represent a key area for future research.

Experimental Protocols for Assessing MRGPRX4 Antagonism

Several in vitro assays are instrumental in characterizing the antagonistic properties of compounds like this compound on MRGPRX4 signaling. These assays typically involve stimulating MRGPRX4-expressing cells with a known agonist in the presence and absence of the antagonist and measuring the resulting downstream signal.

Calcium Flux Assay (FLIPR)

This is a high-throughput assay to measure changes in intracellular calcium concentration.

Principle: MRGPRX4-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the Gq pathway is activated, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing human MRGPRX4 are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in a buffered salt solution for 30-60 minutes at 37°C.

-

Compound Addition: The plate is transferred to a Functional Drug Screening System (FDSS) or a similar fluorescence plate reader. Varying concentrations of this compound (or vehicle control) are added to the wells and incubated for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Reading: A known MRGPRX4 agonist (e.g., deoxycholic acid) is added to the wells, and the fluorescence intensity is measured kinetically over time.

-

Data Analysis: The agonist-induced increase in fluorescence is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, and serves as a robust measure of Gq-coupled receptor activation.

Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, agonist stimulation of MRGPRX4 leads to an accumulation of IP1. This accumulation can be measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. An antagonist will reduce the agonist-induced IP1 accumulation.

Detailed Methodology:

-

Cell Stimulation: MRGPRX4-expressing cells are incubated with varying concentrations of this compound in a stimulation buffer containing LiCl.

-

Agonist Addition: A fixed concentration of an MRGPRX4 agonist is added, and the cells are incubated for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Cell Lysis and HTRF Reagent Addition: The cells are lysed, and HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added.

-

Incubation and Signal Reading: After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: The decrease in HTRF signal upon agonist stimulation is quantified. The ability of this compound to reverse this decrease is used to determine its IC50 value.

Conclusion

This compound is a potent antagonist of MRGPRX4, a Gq-coupled receptor critically involved in cholestatic pruritus. Its mechanism of action involves the direct inhibition of MRGPRX4, thereby preventing the activation of the downstream PLC-IP3-Ca2+ signaling cascade. While the general pathway is well-understood, further research is needed to provide more detailed quantitative data on the inhibitory effects of this compound on each step of the downstream signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MRGPRX4 antagonists, which hold significant promise for the treatment of debilitating itch and other sensory disorders.

References

Investigating the Anti-Inflammatory Properties of Nelremagpran: A Technical Whitepaper

Abstract

Nelremagpran (also known as EP547) is a first-in-class, potent, and highly selective small molecule antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). Developed initially for the treatment of cholestatic and uremic pruritus, the mechanism of this compound inherently involves the modulation of neurosensory-inflammatory pathways. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth overview of this compound's core anti-inflammatory properties, its mechanism of action, and the experimental methodologies used in its characterization. While specific quantitative data on classical inflammatory markers remain proprietary, this paper will detail the foundational science supporting its role in mitigating inflammation associated with MRGPRX4 activation.

Introduction to this compound and MRGPRX4

This compound is an experimental drug that acts as a selective antagonist, or possible inverse agonist, of the MRGPRX4 receptor[1]. This receptor is a key player in the perception of itch (pruritus), particularly in conditions where certain metabolites accumulate in the body, such as cholestatic liver disease and chronic kidney disease[2][3][4][5]. In these diseases, pruritogens like bile acids and bilirubin (B190676) build up in the skin and plasma, leading to intense and often debilitating itch[3][4]. MRGPRX4 is expressed on a subset of sensory neurons in the dorsal root ganglia that innervate the skin, positioning it as a direct mediator of this neurosensory process[4]. The activation of these neurons is considered a form of neurosensory-inflammation, making MRGPRX4 an important therapeutic target[2].

Mechanism of Action: Targeting Neurosensory Inflammation

This compound exerts its effects by blocking the activation of MRGPRX4 by endogenous ligands. The established signaling pathway for MRGPRX4 is crucial to understanding its role in inflammation.

MRGPRX4 Signaling Pathway:

MRGPRX4 is a Gq protein-coupled receptor (GPCR). Upon binding of ligands such as bile acids or bilirubin, the receptor activates a downstream signaling cascade:

-

Gq Protein Activation: The activated MRGPRX4 receptor stimulates the Gαq subunit of its associated G protein.

-

Phospholipase C (PLC) Activation: Gαq, in turn, activates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

Neuronal Activation: The resulting increase in intracellular Ca²⁺ concentration leads to the depolarization and activation of the sensory neuron, transmitting an itch signal to the central nervous system.

This compound, as a potent antagonist, binds to MRGPRX4 and prevents this entire cascade from occurring, thereby inhibiting neuronal activation and the subsequent sensation of itch. This interruption of a pathological signaling pathway in sensory neurons forms the basis of its anti-inflammatory effect in the context of neurosensory disorders.

Preclinical and Clinical Data

While extensive quantitative data on the anti-inflammatory effects of this compound are not publicly available, information from press releases and scientific meeting abstracts provides insight into its potency and clinical development.

Potency and Selectivity

This compound has been characterized as a potent MRGPRX4 modulator with antagonist activity, demonstrating an IC₅₀ of less than 100 nM in preclinical assays. It is also described as "highly selective," which is a critical attribute for minimizing off-target effects.

Table 1: Summary of this compound (EP547) Properties

| Parameter | Description | Source |

|---|---|---|

| Drug Name | This compound (EP547) | Escient Pharma |

| Target | Mas-related G protein-coupled receptor X4 (MRGPRX4) | [4] |

| Mechanism | Potent, highly selective antagonist / inverse agonist | [1][3] |

| Potency (IC₅₀) | < 100 nM | N/A |

| Therapeutic Area | Cholestatic Pruritus, Uremic Pruritus | [2][3][4] |

| Administration | Oral, once-daily |[5] |

Clinical Development

This compound (EP547) has progressed through clinical trials:

-

Phase 1: A first-in-human study found that EP547 was safe and well-tolerated at all tested doses in both healthy volunteers and patients with chronic liver or kidney disease. The study confirmed a pharmacokinetic profile supportive of once-daily oral dosing[5].

-

Phase 2 (PACIFIC Study): This randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy, safety, and tolerability of EP547 in subjects with cholestatic pruritus due to Primary Biliary Cholangitis (PBC) or Primary Sclerosing Cholangitis (PSC)[2][6].

These studies have primarily focused on the clinical endpoint of pruritus reduction. The underlying assumption is that by reducing the activation of pruriceptive sensory neurons, this compound is dampening a key neuro-inflammatory process.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for this compound are proprietary. However, based on the known mechanism of Gq-coupled receptors like MRGPRX4, standard pharmacological assays were undoubtedly employed.

In Vitro Assay: Calcium Mobilization

The primary method for assessing the activity of compounds targeting Gq-coupled receptors is the calcium mobilization assay. This assay directly measures the increase in intracellular calcium that occurs upon receptor activation.

General Protocol:

-

Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human MRGPRX4 receptor.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A known MRGPRX4 agonist (e.g., deoxycholic acid, a type of bile acid) is added to the cells.

-

Signal Detection: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), measures the change in fluorescence intensity in real-time.

-

Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The ability of this compound to inhibit the agonist-induced fluorescence increase is used to calculate its potency (IC₅₀).

In Vivo Model: Cholestatic Pruritus

To assess the efficacy of this compound in a living system, an animal model of cholestatic pruritus would be necessary. A common method is bile duct ligation (BDL) in mice, which mimics the biochemical changes of human cholestatic disease.

General Protocol:

-

Model Induction: A surgical procedure is performed on mice to ligate the common bile duct. This prevents the normal flow of bile, causing bile acids and bilirubin to accumulate in the bloodstream and tissues.

-

Treatment: A cohort of BDL mice is treated with this compound (e.g., via oral gavage), while a control group receives a vehicle.

-

Behavioral Analysis: The primary endpoint is the quantification of spontaneous scratching behavior. This is typically recorded and analyzed over a set period to measure the frequency and duration of scratching bouts.

-

Biochemical Analysis: Blood samples may be collected to measure the levels of liver enzymes, bile acids, and bilirubin to confirm the cholestatic state.

A significant reduction in scratching behavior in the this compound-treated group compared to the vehicle group would demonstrate the drug's efficacy in this disease model.

Conclusion

This compound represents a highly targeted therapeutic approach aimed at the intersection of sensory neuron activation and inflammation. By selectively antagonizing the MRGPRX4 receptor, it directly inhibits a key pathway responsible for the debilitating itch associated with cholestatic and uremic conditions. While its broader anti-inflammatory profile, particularly its effects on cytokine production and immune cell function, requires further public disclosure, its mechanism of action firmly places it within the category of a neurosensory-inflammatory modulator. The progression of this compound through clinical trials underscores the potential of targeting specific GPCRs on sensory neurons to treat complex inflammatory-related symptoms. Future research and data publication will be invaluable in fully elucidating the complete anti-inflammatory capabilities of this novel compound.

References

- 1. escientpharma.com [escientpharma.com]

- 2. escientpharma.com [escientpharma.com]

- 3. escientpharma.com [escientpharma.com]

- 4. escientpharma.com [escientpharma.com]

- 5. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP547, an MrgprX4-Targeted Oral Therapy for Cholestatic and Uremic Pruritus - BioSpace [biospace.com]

- 6. Escient starts Phase II trial of cholestatic pruritus therapy [clinicaltrialsarena.com]

An In-depth Technical Guide to Nelremagpran for Basic Research in Autoimmune Diseases

Disclaimer: As of late 2025, publicly available information on Nelremagpran is limited. This document has been compiled based on available data regarding its target, the Mas-related G protein-coupled receptor X4 (MRGPRX4), and related compounds. The content herein is intended for research and informational purposes only and should be supplemented with emerging data as it becomes available.

Introduction

This compound is an investigational drug developed by Escient Pharmaceuticals that acts as a potent and selective antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] While initially explored for its role in cholestatic pruritus, the expression of MRGPRX4 on various immune cells suggests a potential role in modulating inflammatory responses, making it a novel target for basic research in autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental frameworks for its investigation in the context of autoimmune disorders.

The Role of MRGPRX4 in Immunity and Autoimmune Disease

The Mas-related G protein-coupled receptor (MRGPR) family is a group of receptors primarily expressed in sensory neurons and various immune cells, including mast cells, dendritic cells, and neutrophils.[3][5] These receptors are implicated in a range of physiological and pathological processes, including itch, pain, and inflammation.[4][6]

MRGPRX4, a primate-specific receptor, has been identified as a receptor for bile acids and bilirubin, which are elevated in cholestatic conditions and contribute to pruritus (itch).[7][8][9] Beyond its role in itch, the expression of MRGPRX4 on immune cells suggests its involvement in immune regulation.[3] Activation of MRGPRs can trigger the release of pro-inflammatory cytokines and modulate the activity of immune cells, indicating that antagonism of these receptors could be a viable strategy for mitigating autoimmune-related inflammation.[3][5]

While direct evidence linking MRGPRX4 to specific autoimmune diseases is still emerging, the known functions of related family members, such as MRGPRX2 in mast cell degranulation and allergic inflammation, provide a strong rationale for investigating MRGPRX4 as a potential therapeutic target in autoimmune conditions where neuro-immune interactions play a significant role.[10]

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist of MRGPRX4, meaning it blocks the receptor and prevents its activation by endogenous ligands.[1] MRGPRX4 is known to be a Gq-coupled receptor.[7] Upon activation by agonists such as bile acids, MRGPRX4 initiates a downstream signaling cascade that is crucial to its physiological effects.[7][11]

The canonical Gq signaling pathway activated by MRGPRX4 proceeds as follows:

-

Ligand Binding and Receptor Activation: Endogenous ligands, such as bile acids, bind to and activate MRGPRX4.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effects: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), which can lead to cellular responses such as neuronal activation and the release of inflammatory mediators.

By blocking the initial step of ligand binding, this compound is hypothesized to inhibit this entire signaling cascade, thereby preventing the cellular responses that contribute to inflammation and other pathological features of autoimmune diseases.

Signaling Pathway Diagram

Quantitative Data

As specific quantitative data for this compound's binding affinity (Ki), potency (IC50/EC50), and efficacy in autoimmune models are not yet widely published, this section provides representative data for the activation of MRGPRX4 by its known ligands from preclinical studies. This information is critical for designing experiments to test the antagonistic properties of this compound.

| Ligand | Receptor | Assay Type | Potency (EC50) | Reference |

| Deoxycholic acid (DCA) | Human MRGPRX4 | TGFα shedding assay | 2.7 µM | [8] |

| Deoxycholic acid (DCA) | Human MRGPRX4 | FLIPR Ca2+ assay | 2.6 µM | [8] |

| Chenodeoxycholic acid (CDCA) | Human MRGPRX4 | TGFα shedding assay | 16.2 µM | [8] |

| Chenodeoxycholic acid (CDCA) | Human MRGPRX4 | FLIPR Ca2+ assay | 15.4 µM | [8] |

| Nateglinide | Human MRGPRX4 | IP1 accumulation assay | 10.6 µM | [11] |

| Bilirubin | Human MRGPRX4 | TGFα shedding assay | Less potent than bile acids | [8] |

Experimental Protocols

Investigating the effects of this compound in the context of autoimmune disease research requires robust experimental models and assays. Below are detailed methodologies for key experiments that can be adapted to study the efficacy and mechanism of action of MRGPRX4 antagonists.

In Vitro Assay: Calcium Mobilization in MRGPRX4-Expressing Cells

This protocol is designed to assess the ability of this compound to inhibit MRGPRX4 activation by measuring changes in intracellular calcium levels.

1. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Transiently transfect cells with a mammalian expression vector encoding human MRGPRX4 using a suitable transfection reagent (e.g., Lipofectamine).

- Co-transfect with a fluorescent protein marker (e.g., mCherry) to identify transfected cells.

- Plate transfected cells in 96-well black-walled, clear-bottom plates and culture for 24-48 hours.

2. Calcium Imaging:

- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.

- Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Acquire baseline fluorescence readings using a fluorescence plate reader or a fluorescence microscope equipped with a camera.

- Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

- Stimulate cells with a known MRGPRX4 agonist (e.g., deoxycholic acid at its EC50 concentration).

- Record fluorescence changes over time to measure the intracellular calcium response.

3. Data Analysis:

- Calculate the change in fluorescence intensity (ΔF) from baseline (F0) for each well (ΔF/F0).

- Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

In Vivo Model: Humanized MRGPRX4 Mouse Model of Itch

While not a direct model of systemic autoimmune disease, this model is crucial for demonstrating in vivo target engagement and can be adapted to study inflammatory responses.[9][12]

1. Animal Model:

- Utilize transgenic mice expressing human MRGPRX4 in sensory neurons (e.g., under the control of a sensory neuron-specific promoter).[9][12]

- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

- Administer this compound or vehicle control to the mice via oral gavage or intraperitoneal injection at predetermined doses and time points before the challenge.

3. Induction of Itch/Inflammation:

- Inject a known MRGPRX4 agonist (e.g., deoxycholic acid) intradermally into the nape of the neck or the cheek of the mice.